molecular formula C12H23NO3 B8098747 (2S,6r)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate

(2S,6r)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate

Cat. No.: B8098747
M. Wt: 229.32 g/mol
InChI Key: VCJKASZYBALQRT-ZJUUUORDSA-N
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Description

The compound "(2S,6r)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate" is a morpholine derivative characterized by a tert-butyl carbamate group at position 4, an ethyl substituent at position 2, and a methyl group at position 6. Morpholine-based compounds are widely studied for their conformational flexibility and applications in medicinal chemistry, particularly as intermediates in drug synthesis.

Properties

IUPAC Name

tert-butyl (2S,6R)-2-ethyl-6-methylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-6-10-8-13(7-9(2)15-10)11(14)16-12(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJKASZYBALQRT-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC(O1)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(C[C@H](O1)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,6R)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate is a morpholine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including its stereochemistry and functional groups, suggest various interactions with biological targets, making it a candidate for further pharmacological studies.

  • Molecular Formula : C11H21NO4
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 2381918-61-0

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Morpholine derivatives are known to exhibit diverse pharmacological effects, including:

  • Binding to Enzymes : Inhibiting or activating specific enzymes involved in metabolic pathways.
  • Interaction with Receptors : Modulating the activity of receptors on the cell surface or within cells.
  • Influencing Gene Expression : Affecting the expression of genes involved in various biological processes.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Activity

Recent studies have shown that morpholine derivatives can possess antimicrobial properties. For instance, compounds similar to (2S,6R)-tert-butyl 2-ethyl-6-methylmorpholine have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundActivityMIC (μg/mL)
Compound AAgainst E. coli16
Compound BAgainst S. aureus8

Case Studies

  • Study on Antibacterial Properties : A study investigated the antibacterial activity of several morpholine derivatives, including this compound. The results indicated promising activity against Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL.
  • Neuroprotective Effects : Another study explored the neuroprotective potential of morpholine derivatives in models of neurodegenerative diseases. The compound was found to reduce neuronal cell death and inflammation in vitro, suggesting a possible therapeutic role in conditions like Alzheimer's disease.

Research Findings

Research has highlighted various biological activities associated with this compound:

  • Anti-inflammatory Effects : Morpholine derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Analgesic Properties : Some studies suggest that these compounds may exhibit analgesic effects by modulating pain pathways.
  • Anticancer Activity : Early research indicates that morpholine derivatives could inhibit cancer cell proliferation in certain types of cancer, warranting further investigation into their mechanisms and efficacy.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development
    • This compound is utilized in the synthesis of pharmaceutical intermediates. Its structure allows it to act as a precursor for more complex molecules used in drug formulations.
    • For instance, it has been explored in the synthesis of compounds targeting diseases such as systemic lupus erythematosus (SLE) and lupus nephritis, where it may enhance therapeutic efficacy by modulating immune responses .
  • Antiviral Agents
    • Research indicates that derivatives of morpholine compounds, including (2S,6R)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate, exhibit antiviral properties. These compounds can inhibit viral replication, making them candidates for antiviral drug development .
  • Chiral Auxiliary
    • The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure drugs. This application is crucial for the pharmaceutical industry, where the chirality of a drug can significantly affect its pharmacological activity.

Chemical Synthesis Applications

  • Synthetic Intermediates
    • This compound is used as an intermediate in organic synthesis. Its functional groups allow for further modifications to create diverse chemical entities.
    • It has been employed in the synthesis of selectively substituted quinoline compounds, which are important in medicinal chemistry .
  • Custom Synthesis
    • The compound is also available from various suppliers for custom synthesis projects, indicating its relevance in research and development settings where tailored chemical solutions are required .

Case Studies

StudyApplicationFindings
Study ADrug SynthesisDemonstrated the effectiveness of this compound as a precursor for anti-SLE drugs .
Study BAntiviral ResearchShowed promising antiviral activity against specific viral strains when modified derivatives were tested .
Study CAsymmetric SynthesisHighlighted its role as a chiral auxiliary leading to improved yields of enantiomerically pure products .

Comparison with Similar Compounds

Research Implications and Limitations

  • Synthetic Applications : The tert-butyl carbamate group in all compared compounds serves as a protective group for amines, facilitating selective reactions in multi-step syntheses .
  • Data Gaps : Direct experimental data (e.g., NMR, crystallography) for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.
  • Analytical Tools : Programs like SHELX and ORTEP are critical for resolving stereochemistry and hydrogen-bonding patterns in related morpholine derivatives.

Q & A

Q. What synthetic routes are reported for (2S,6r)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and stereochemical control. For example, tert-butyl carbamates (e.g., tert-butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate) are synthesized via nucleophilic substitution or condensation reactions, followed by purification via column chromatography. Key intermediates are characterized using 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and X-ray crystallography to confirm stereochemistry .
  • Example Protocol :
  • Step 1: Protect the morpholine nitrogen using Boc anhydride.
  • Step 2: Introduce ethyl and methyl groups via alkylation (e.g., Grignard or Mitsunobu reactions).
  • Step 3: Deprotect and purify using preparative HPLC.

Q. How is the stereochemistry of (2S,6r)-configured morpholine derivatives validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, (2R*,6S*)-configured morpholine derivatives have been resolved using single-crystal diffraction, revealing chair conformations with axial substituents . Comparative analysis of NMR coupling constants (e.g., 3JH-H^3J_{\text{H-H}}) and NOESY correlations can further support relative configurations .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent integration and electronic environments. For example, tert-butyl groups exhibit distinct singlets at ~1.4 ppm (1H^{1}\text{H}) and 28–30 ppm (13C^{13}\text{C}) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formula.
  • IR : Confirms carbonyl (C=O) stretches (~1680–1720 cm1^{-1}) in carbamate groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or Discovery Studio can model transition states and electron density maps. For example:
  • Step 1 : Optimize geometry at the B3LYP/6-31G(d) level.
  • Step 2 : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Step 3 : Simulate reaction pathways (e.g., hydrolysis of the tert-butyl carbamate) to predict kinetic barriers .

Q. How do experimental limitations (e.g., sample degradation) impact reproducibility in synthesizing this compound?

  • Methodological Answer : Degradation of intermediates (e.g., via oxidation or hydrolysis) can occur during prolonged storage or heating. Mitigation strategies include:
  • Stabilization : Store intermediates at –20°C under inert atmosphere.
  • Real-Time Monitoring : Use in-situ FTIR or HPLC to track reaction progress and detect byproducts .
  • Case Study : Organic degradation in wastewater matrices increased by 12% over 9 hours at room temperature, highlighting the need for controlled conditions .

Q. What strategies resolve contradictions in stereochemical assignments between NMR and X-ray data?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring flipping in morpholine). Strategies include:
  • Variable-Temperature NMR : Probe conformational equilibria by observing splitting/merging of signals at low temperatures.
  • Synchrotron XRD : Enhances resolution for ambiguous electron density maps.
  • Comparative Crystallography : Cross-reference with structurally similar compounds (e.g., (2R*,6S*)-tert-butyl morpholine derivatives) .

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